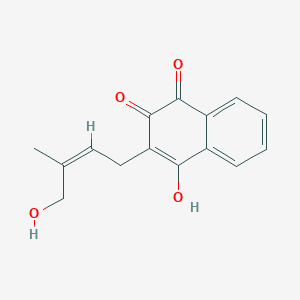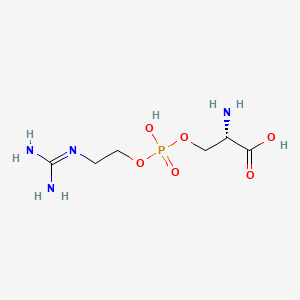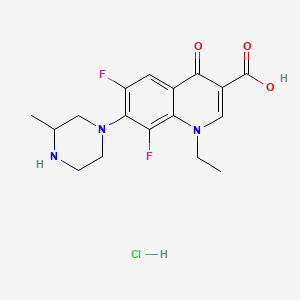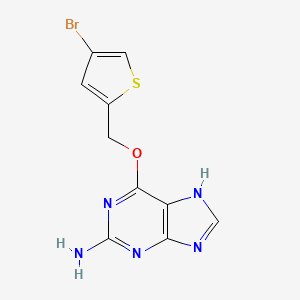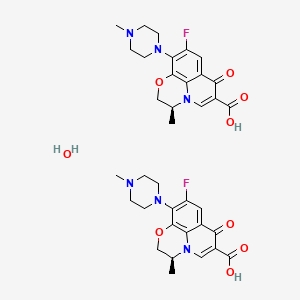
左氧氟沙星半水合物
作用机制
左氧氟沙星水合物通过抑制两种关键的细菌酶:DNA 旋转酶和拓扑异构酶 IV 来发挥其抗菌作用 . 这些酶对于细菌DNA复制、转录和修复至关重要。 通过抑制这些酶,左氧氟沙星水合物阻止细菌复制,最终导致细菌细胞死亡 .
科学研究应用
左氧氟沙星水合物具有广泛的科学研究应用:
生化分析
Biochemical Properties
Levofloxacin Hemihydrate is known to inhibit the replication of bacterial DNA by interfering in the activity of DNA gyrase (topoisomerase II) and also during bacterial growth and reproduction . This interaction with DNA gyrase and topoisomerase II disrupts the supercoiling process, which is essential for bacterial DNA replication, transcription, repair, and recombination .
Cellular Effects
Levofloxacin Hemihydrate is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It exerts its effects by inhibiting bacterial DNA gyrase, halting DNA replication . This leads to the death of the bacteria, thereby treating the infection .
Molecular Mechanism
The molecular mechanism of action of Levofloxacin Hemihydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Levofloxacin Hemihydrate disrupts the supercoiling process, leading to the cessation of these critical cellular processes and ultimately the death of the bacteria .
Temporal Effects in Laboratory Settings
Levofloxacin Hemihydrate has been shown to undergo solid-state transformations when exposed to mechanical treatment . It first transforms to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to an amorphous form . This indicates that the effects of Levofloxacin Hemihydrate can change over time in laboratory settings, depending on the conditions it is exposed to .
Dosage Effects in Animal Models
In animal models, such as Asian elephants, Levofloxacin Hemihydrate has been administered orally (5 mg/kg) and rectally (15 mg/kg) . The effects of the drug varied with different dosages, and the administration method was tailored based on antimicrobial stewardship principles, culture and susceptibility of suspected pathogens, and blood level monitoring .
Metabolic Pathways
Levofloxacin Hemihydrate is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism . The average apparent total body clearance of Levofloxacin Hemihydrate ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . This suggests that Levofloxacin Hemihydrate is primarily eliminated through the kidneys via glomerular filtration and tubular secretion .
Transport and Distribution
Levofloxacin Hemihydrate is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma, indicating that Levofloxacin Hemihydrate is well-distributed within cells and tissues .
Subcellular Localization
Given its mechanism of action, it can be inferred that Levofloxacin Hemihydrate likely localizes to the bacterial cell where it interacts with DNA gyrase and topoisomerase IV, enzymes that are typically found in the bacterial cytoplasm .
准备方法
左氧氟沙星水合物是通过一系列化学反应从氧氟沙星的消旋混合物合成而来。 合成涉及将氧氟沙星拆分为其对映异构体,然后结晶出所需的左旋异构体 . 工业生产方法通常涉及使用超崩解剂,如交联羧甲基纤维素钠、交联聚维酮和交联羧甲基纤维素钠,以提高最终产品的溶解速率 . 该化合物以其半水合物形式上市,该形式是通过控制的结晶过程获得的 .
化学反应分析
左氧氟沙星水合物会经历各种化学反应,包括:
氧化: 左氧氟沙星可以被氧化形成N-氧化物衍生物。
还原: 还原反应会导致脱甲基衍生物的形成。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物包括N-氧化物和脱甲基衍生物 .
相似化合物的比较
左氧氟沙星水合物通常与其他氟喹诺酮类抗生素进行比较,例如:
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQUYDRLGGZOL-RCWTXCDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F2N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160533 | |
| Record name | Levofloxacin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138199-71-0 | |
| Record name | Levofloxacin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


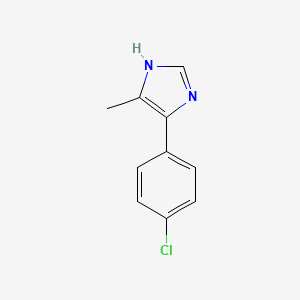
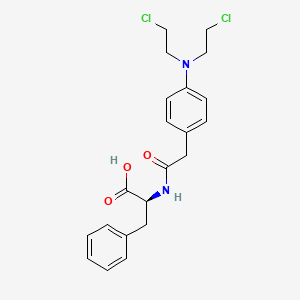
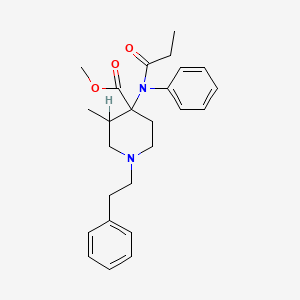
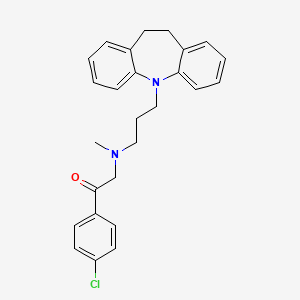
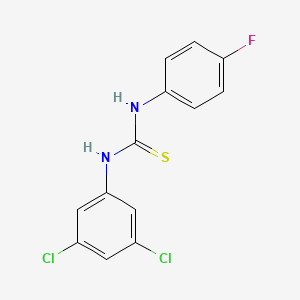
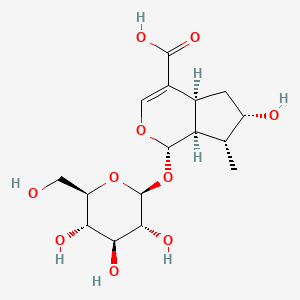

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)
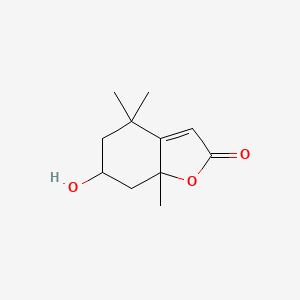
![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)
